molecular formula C9H11ClO B142418 3-Chloro-1-phenylpropan-1-ol CAS No. 18776-12-0

3-Chloro-1-phenylpropan-1-ol

Cat. No. B142418
CAS RN: 18776-12-0
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylpropan-1-ol is an organic compound with the chemical formula C8H9ClO. It is an important intermediate in the synthesis of various compounds, including drugs, and is used in various research applications. Its synthesis is relatively straightforward and it is an inexpensive compound to produce.

Scientific Research Applications

Chiral Synthesis and Enzymatic Resolution

Chemoenzymatic Synthesis of Antidepressants 3-Chloro-1-phenylpropan-1-ol has been used as a chiral building block in the chemoenzymatic synthesis of antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine. Enzymatic catalysis involving lipase B from Candida antarctica was employed for kinetic resolution, demonstrating the compound's significance in synthesizing pharmaceutically active agents (Liu, Hoff, & Anthonsen, 2000).

Enantioselective Reduction and Stereoinversion in Yeast Cultures Biotransformation studies of 3-chloro-1-phenylpropan-1-one into this compound using various yeast strains have demonstrated the compound's role in enantioselective reduction and the production of dehalogenation products. This highlights its potential in biosynthetic processes, particularly in the formation of specific chiral alcohols (Janeczko & Kostrzewa-Susłow, 2014).

Biocatalysis and Asymmetric Reduction

Asymmetric Reduction using Immobilized Cells The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using immobilized Saccharomyces cerevisiae cells demonstrates the role of this compound in biocatalysis. This process achieved high enantiomeric excess and conversion rates, showcasing the compound's utility in producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).

Mechanistic Studies and Catalysis

Mechanisms of Friedel-Crafts Alkylation Studies on the Friedel-Crafts alkylation of benzene using optically active chloro-phenylpropane derivatives, including 3-chloro-1-phenylpropanol analogs, have contributed to understanding the mechanistic pathways and stereochemical outcomes of such reactions. These findings are crucial for designing synthetic strategies involving these compounds (Masuda, Nakajima, & Suga, 1983).

Biocatalyst Engineering and Enhancement

Rational Design for Efficient Biosynthesis The rational design of the carbonyl reductase EbSDR8 for the efficient biosynthesis of (R)-3-Chloro-1-phenyl-1-propanol highlights the compound's importance in biotechnological applications. The study's focus on enhancing catalytic activity and conversion rates through structural modifications showcases the potential for optimizing biocatalysts for industrial-scale production of this chiral alcohol (Shao et al., 2020).

Safety and Hazards

The compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341286
Record name 3-chloro-1-phenylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18776-12-0
Record name 3-Chloro-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18776-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the stereochemistry of 3-Chloro-1-phenylpropan-1-ol?

A1: this compound possesses a chiral center, making it crucial to synthesize both its (R)- and (S)-enantiomers for various applications. This is because different enantiomers of a molecule can interact differently with biological systems, leading to varied pharmacological effects.

Q2: How can both enantiomers of this compound be synthesized?

A2: Two primary enzymatic methods have been employed:

  • Immobilized Lipase Hydrolysis []: This method utilizes immobilized Candida rugosa lipase to hydrolyze 3-chloro-1-phenylpropyl butyrate, yielding (R)-3-Chloro-1-phenylpropan-1-ol with high enantiomeric excess (ee) of 98% [].
  • Lipase-Catalyzed Resolution []: This approach utilizes two different lipases sequentially. First, lipase from Pseudomonas fluorescens (LAK) is used for enantioselective acylation of racemic this compound. Then, lipase from Candida rugosa (CRL) hydrolyzes the resulting enantiomerically enriched esters, yielding both enantiomers with high ee (97-99%) [].

Q3: Why is the synthesis of this compound important for pharmaceutical research?

A: This compound serves as a vital chiral building block in synthesizing various non-tricyclic antidepressant drugs, including Fluoxetine, Tomoxetine, and Nisoxetine []. Access to both enantiomers allows researchers to investigate the different pharmacological profiles and potential therapeutic applications of each enantiopure drug.

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